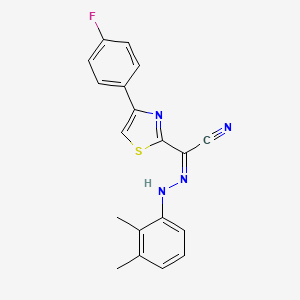

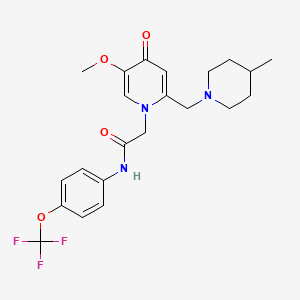

(Z)-N'-(2,3-dimethylphenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

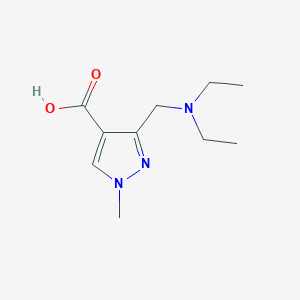

(Z)-N'-(2,3-dimethylphenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H15FN4S and its molecular weight is 350.42. The purity is usually 95%.

BenchChem offers high-quality (Z)-N'-(2,3-dimethylphenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N'-(2,3-dimethylphenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral and Cytotoxic Activities

Thiazole derivatives have been investigated for their potential antiviral and cytotoxic properties. A study highlighted the synthesis of new pyrazole- and isoxazole-based heterocycles, where treatment with phenylisothiocyanate and subsequent reactions led to compounds exhibiting antiviral activity against Herpes simplex type-1 (HSV-1). The compound 19, in particular, showed a significant reduction in the number of viral plaques, indicating its potent antiviral activity (Dawood et al., 2011).

Fluorescent Complexes with DNA

Another application involves the development of stable fluorescent complexes with double-stranded DNA using unsymmetrical cyanine dyes. These complexes, such as those formed with thiazole orange dimer (TOTO) and its analogues, show highly enhanced fluorescence when bound to DNA, making them useful tools for molecular biology research, particularly in the sensitive detection and quantification of nucleic acids (Rye et al., 1992).

Anticancer Agents

Research on thiazole derivatives has also extended into the field of oncology, where novel compounds have been synthesized and evaluated for their anticancer properties. For example, certain thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, with specific compounds demonstrating significant efficacy against cancer cell lines, such as Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017).

Photostability and Fluorogenic Behavior

Unsymmetrical cyanine dyes, including those based on thiazole structures, have been studied for their unique fluorogenic behavior, where fluorescence quantum yields are significantly enhanced in restricted environments. This property, coupled with improved photostability offered by fluorinated analogues, makes these dyes valuable for biomolecular detection applications (Silva et al., 2007).

Chemistry and Synthetic Applications

Thiazole and its derivatives play a crucial role in synthetic chemistry, with applications ranging from the synthesis of medicinally important compounds to their use in dyes and sensors. The versatility and therapeutic importance of thiazole derivatives have been extensively reviewed, highlighting their widespread use in the development of new pharmaceuticals and materials (Chhabria et al., 2016).

Propriétés

IUPAC Name |

(2Z)-N-(2,3-dimethylanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-12-4-3-5-16(13(12)2)23-24-17(10-21)19-22-18(11-25-19)14-6-8-15(20)9-7-14/h3-9,11,23H,1-2H3/b24-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODABTPZZTGWRCX-ULJHMMPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(2,3-dimethylphenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

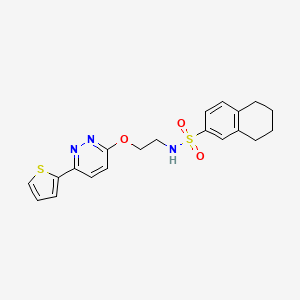

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)

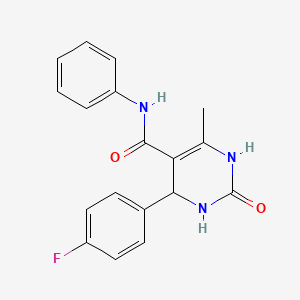

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495603.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)